3-[[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Description
3-[[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]carbamoyl]bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound that features a quinoline moiety, a bicycloheptene structure, and a carboxylic acid functional group
Properties
IUPAC Name |
3-[[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c28-23(21-17-7-8-18(14-17)22(21)25(30)31)26-19-11-9-16(10-12-19)24(29)27-13-3-5-15-4-1-2-6-20(15)27/h1-2,4,6-12,17-18,21-22H,3,5,13-14H2,(H,26,28)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGKCUXOTWEAMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)NC(=O)C4C5CC(C4C(=O)O)C=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dihydroquinoline with a suitable acylating agent to form the quinolinylcarbonyl intermediate. This intermediate is then reacted with a phenylamine derivative to introduce the amino group. The final step involves the cyclization of the intermediate with a bicycloheptene derivative under acidic or basic conditions to form the desired compound .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Scientific Research Applications
3-[[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. The bicycloheptene structure provides rigidity to the molecule, enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives and bicycloheptene-containing molecules. Compared to these compounds, 3-[[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its combination of structural features, which confer specific chemical and biological properties. Some similar compounds are:
- 3,4-dihydroisoquinolin-1(2H)-one derivatives
- 4-hydroxy-2-quinolones
- 1(2H)-naphthalenone derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
